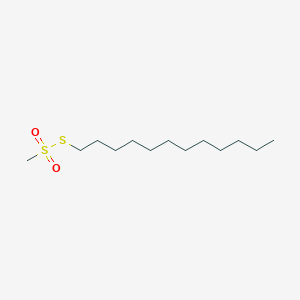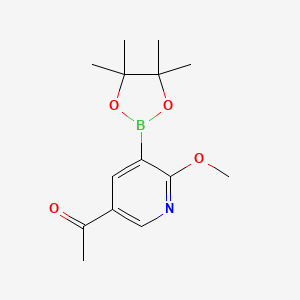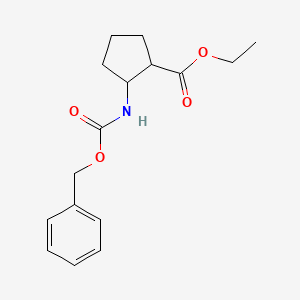
1-Methyl-3-(2-(piperidin-1-yl)thiazol-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(2-(piperidin-1-yl)thiazol-4-yl)urea is a compound that features a thiazole ring, a piperidine ring, and a urea moiety. Thiazole rings are known for their aromaticity and biological activity, while piperidine rings are commonly found in various pharmacologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(2-(piperidin-1-yl)thiazol-4-yl)urea typically involves the reaction of a thiazole derivative with a piperidine derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and phase transfer agents may also be employed to optimize the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-(2-(piperidin-1-yl)thiazol-4-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
1-Methyl-3-(2-(piperidin-1-yl)thiazol-4-yl)urea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(2-(piperidin-1-yl)thiazol-4-yl)urea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Piperidin-4-ylmethyl)-3-(thiazol-2-yl)urea: Similar structure but with different substitution patterns.
Thiazole derivatives: Compounds containing the thiazole ring with various substituents.
Piperidine derivatives: Compounds containing the piperidine ring with different functional groups
Uniqueness
1-Methyl-3-(2-(piperidin-1-yl)thiazol-4-yl)urea is unique due to its specific combination of thiazole, piperidine, and urea moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H16N4OS |
|---|---|
Poids moléculaire |
240.33 g/mol |
Nom IUPAC |
1-methyl-3-(2-piperidin-1-yl-1,3-thiazol-4-yl)urea |
InChI |
InChI=1S/C10H16N4OS/c1-11-9(15)12-8-7-16-10(13-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H2,11,12,15) |
Clé InChI |
YBVQPTSDNJMRNF-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NC1=CSC(=N1)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-2-hydroxypropanoic acid; 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B13724786.png)



![2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13724802.png)





